molecular formula C7H7F2NO2S B1413264 2,3-Difluoro-5-methylbenzenesulfonamide CAS No. 1803812-81-8

2,3-Difluoro-5-methylbenzenesulfonamide

Cat. No.: B1413264
CAS No.: 1803812-81-8
M. Wt: 207.2 g/mol
InChI Key: PHXLKNFUIFXNEW-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methylbenzenesulfonamide is a versatile chemical compound with significant potential in various scientific research fields. Its unique properties enable diverse applications, ranging from drug synthesis to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-methylbenzenesulfonamide typically involves the reaction of 2,3-difluorotoluene with a sulfonamide derivative under specific conditions. One common method includes the coupling of an aniline derivative like 5-amino-2-methylbenzenesulfonamide with an intermediate compound in refluxing ethanol, resulting in good to high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of fluorine atoms on the benzene ring.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols, and reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonamides with different functional groups.

Scientific Research Applications

2,3-Difluoro-5-methylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition can lead to antibacterial effects, making the compound useful in the development of antimicrobial agents.

Comparison with Similar Compounds

    3,5-Difluorobenzenesulfonamide: Shares similar structural features but differs in the position of the fluorine atoms.

    2,4-Difluoro-5-methylbenzenesulfonamide: Another closely related compound with different fluorine substitution patterns.

Uniqueness: 2,3-Difluoro-5-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This distinctiveness makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

2,3-difluoro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXLKNFUIFXNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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